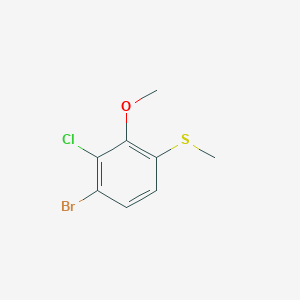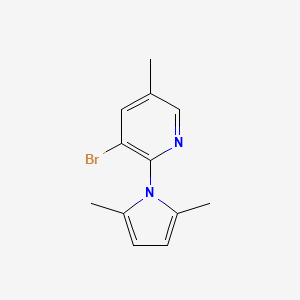
(4-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
(4-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane has a wide range of applications in scientific research. It is used in biochemical and physiological research as a reagent for the synthesis of other compounds. It is also used in the synthesis of a wide range of drugs and pharmaceuticals, including anti-inflammatory drugs, antiviral drugs, and antifungal drugs. This compound is also used in the synthesis of contrast agents for magnetic resonance imaging (MRI).
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with various cellular targets, such as enzymes involved in metabolic pathways
Mode of Action
It’s known that bromine and chlorine substituents can influence the reactivity of aromatic compounds . The presence of these halogens might enhance the compound’s ability to interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways, including those involved in cellular metabolism
Result of Action
Similar compounds have been shown to influence various cellular processes, potentially leading to changes in cell function
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds
Advantages and Limitations for Lab Experiments
The main advantage of (4-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane is its versatility in laboratory experiments. It can be used in a wide range of experiments and can be synthesized in a variety of ways. The main limitation of this compound is its toxicity. The compound is toxic in high concentrations, and it can interfere with the metabolism of certain proteins.
Future Directions
There are a number of potential future directions for (4-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane research. These include further research into the biochemical and physiological effects of the compound, the development of new synthesis methods, and the development of new applications for the compound in scientific research. Additionally, further research into the mechanism of action of this compound could lead to a better understanding of the compound and its potential uses.
Synthesis Methods
(4-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane can be synthesized in a variety of ways. One method involves the reaction of 4-bromo-3-chloro-2-methoxyphenylsulfonyl chloride with sodium sulfide in aqueous solution at room temperature. This reaction results in the formation of this compound and sodium chloride as a by-product. Other methods of synthesis involve the reaction of 4-bromo-3-chloro-2-methoxyphenylsulfonyl chloride with sodium hydroxide or sodium bicarbonate in aqueous solution.
properties
IUPAC Name |
1-bromo-2-chloro-3-methoxy-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClOS/c1-11-8-6(12-2)4-3-5(9)7(8)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLYLMLMGRDLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Br)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293408.png)
